REACTION_CXSMILES
|
[Br:1][C:2]1(B(O)O)[CH:7]=[CH:6][CH:5]=[C:4]([Br:8])[CH2:3]1.OO.[OH-:14].[Na+].[C:16]([O-])(O)=O.[Na+].[CH2:21]1[CH2:25]OC[CH2:22]1>CO.CCOC(C)=O>[Br:1][C:2]1[CH:7]=[C:6]([O:14][C:21]([CH3:22])([CH3:25])[CH3:16])[CH:5]=[C:4]([Br:8])[CH:3]=1 |f:2.3,4.5|
|
Name
|
1,3-dibromophenylboronic acid
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
BrC1(CC(=CC=C1)Br)B(O)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining pH˜10
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with NaHCO3 (50 mL), water (20 mL), brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in DCM (80 mL)
|
Type
|
ADDITION
|
Details
|
isobutylene was added (˜20 mL)
|
Type
|
STIRRING
|
Details
|
The cloudy solution was stirred for 15 min at −78° C. and for 1 h at −20 to −10° C
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Additional amounts of isobutylene (˜10 mL) and trifluoromethanesulfonic acid (200 μL) were added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 1 h
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
Solid K2CO3 (1 g) was carefully added
|
Type
|
STIRRING
|
Details
|
the solution was stirred for 10 min at rt
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
NaOH (1N, 30 mL) was added
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the organic layer was further extracted with NaOH (1N, 5×10 mL), water (10 mL), and brine (30 mL)
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
CUSTOM
|
Details
|
removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SiO2 flash chromatography (2–5% EtOAc in hexanes)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC(=C1)OC(C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |